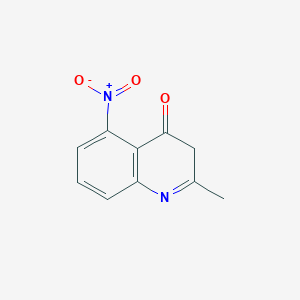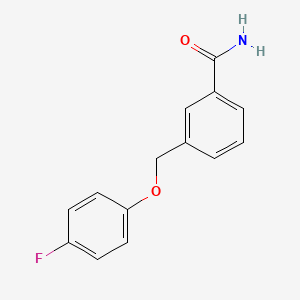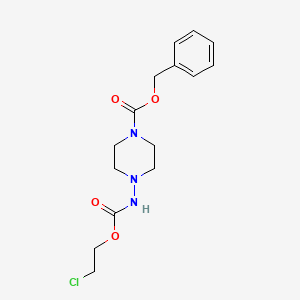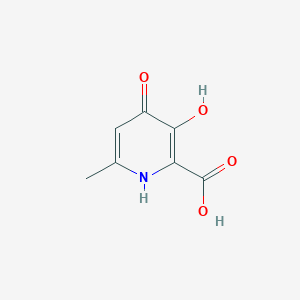
3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyridine ring structure, which is substituted with hydroxyl, methyl, and carboxylic acid groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method allows for the formation of the pyridine ring with the desired substituents. The reaction conditions often include the use of a base catalyst and controlled temperature to ensure the proper formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the hydroxyl and carboxylic acid groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Applications De Recherche Scientifique
3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. For example, it has been shown to inhibit the activity of influenza endonuclease, which is crucial for viral replication . The binding of the compound to the active site of the enzyme prevents the cleavage of viral RNA, thereby inhibiting the replication process.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities and synthetic applications.
Uniqueness
3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H7NO4 |
|---|---|
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
3-hydroxy-6-methyl-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-3-2-4(9)6(10)5(8-3)7(11)12/h2,10H,1H3,(H,8,9)(H,11,12) |
Clé InChI |
XNWQBUPQWNNJAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(N1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


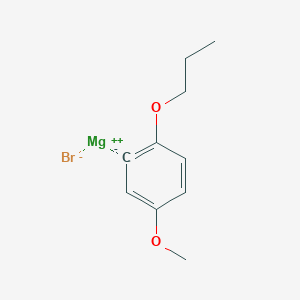


![(2E)-4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14895029.png)
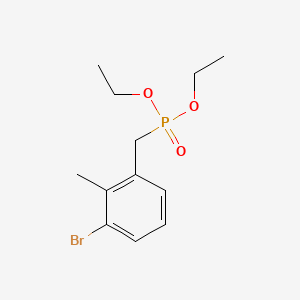


![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)


